3,4-Dimethylaniline

Catalog No.
S576282
CAS No.
95-64-7
M.F
C8H11N
C8H11N
(CH3)2C6H3NH2
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylaniline

CAS Number

95-64-7

Product Name

3,4-Dimethylaniline

IUPAC Name

3,4-dimethylaniline

Molecular Formula

C8H11N
C8H11N
(CH3)2C6H3NH2

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3

InChI Key

DOLQYFPDPKPQSS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Sol in ether, petroleum
Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water.
Soluble in aromatic solvents.
Solubility in water, g/100ml at 22 °C: 0.38

Synonyms

3,4-Xylidine; 1-Amino-3,4-dimethylbenzene; 3,4-Dimethylaminobenzene; 3,4-Dimethylaniline; 3,4-Dimethylbenzenamine; 3,4-Dimethylphenylamine; 3,4-Xylylamine; 4-Amino-1,2-dimethylbenzene; 4-Amino-o-xylene; NSC 41800; NSC 7099

Canonical SMILES

CC1=C(C=C(C=C1)N)C

Studying Electron Donor-Acceptor Interactions:

Scientists have used 3,4-DMA to study fundamental chemical interactions known as electron donor-acceptor (EDA) interactions. These interactions involve the transfer of electrons between molecules. In one study, researchers investigated the EDA interaction between 3,4-DMA and 2,3-dicyano-1,4-naphthoquinone (DCNQ) in solvents like chloroform and dichloromethane [1]. This research helps improve the understanding of electron transfer processes in various chemical systems.

*Source: Sigma-Aldrich product page on 3,4-Dimethylaniline:

Precursor in Metal Complex Synthesis:

3,4-DMA can act as a precursor in the synthesis of specific metal complexes. For instance, research explores using 3,4-DMA in reactions with Molybdenum compounds like MoO(X)2(dtc)2 (X = Cl or Br; dtc = diethyldithiocarbamate) to form ionic imido complexes [2]. These complexes possess unique properties and potential applications in catalysis or material science.

*Source: Sigma-Aldrich product page on 3,4-Dimethylaniline:

3,4-Dimethylaniline, also known as 3,4-xylidine, is an organic compound with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It appears as a pale brown crystalline solid and is categorized as a primary arylamine. The compound has a melting point of 49-51 °C and a boiling point of approximately 226 °C. Its solubility in water is limited to less than 1 g/L at 24 °C, but it is soluble in organic solvents like methanol .

3,4-Dimethylaniline is primarily used in the production of dyes, pesticides, and vitamin B2 (riboflavin). Its structure consists of an aniline backbone with two methyl groups attached to the benzene ring at the 3 and 4 positions, which influences its chemical reactivity and biological properties .

3,4-Dimethylaniline is a suspected carcinogen []. It is toxic upon ingestion, inhalation, or skin contact []. Exposure can cause irritation of the eyes, skin, and respiratory system. 3,4-Dimethylaniline is also flammable and can decompose to release toxic fumes upon heating [].

Due to its amine functional group. Notably:

  • Nitration: It can undergo nitration to form nitro derivatives when treated with nitric acid.
  • Acid-Base Reactions: The compound can neutralize acids to form salts and water, exhibiting exothermic behavior.
  • Reactivity with Oxidizing Agents: It ignites upon contact with fuming nitric acid and can react violently with strong oxidizers .

The biological activity of 3,4-dimethylaniline has been studied concerning its potential toxicity and mutagenicity. It has been classified as a suspected carcinogen and exhibits harmful effects upon ingestion. Toxicological studies indicate that it may cause mutations in certain bacterial strains, such as Salmonella typhimurium.

Furthermore, it has been shown to have some pharmacological activity, particularly in synthesizing riboflavin, where it acts as a substrate for various enzymatic reactions .

3,4-Dimethylaniline can be synthesized through several methods:

  • Hydrogenation of Nitro Compounds: One common method involves the hydrogenation of (2-chloromethyl)-4-nitrotoluene.
  • Reaction with Bromoxylene: Another synthesis route includes reacting bromoxylene with ammonia under specific conditions.
  • Distillation from Aqueous Solutions: The compound can also be purified by crystallization from ligroin followed by distillation under vacuum .

Studies have explored the interaction of 3,4-dimethylaniline with various electron acceptors and donors. For instance, it has been used to investigate electron donor-acceptor interactions with compounds like 2,3-dicyano-1,4-naphthoquinone in organic solvents such as chloroform and dichloromethane. These interactions are significant for understanding its reactivity and potential applications in organic synthesis .

Several compounds share structural similarities with 3,4-dimethylaniline. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2,4-DimethylanilineC₈H₁₁NSimilar structure but different methyl group positions; used in dye synthesis.
3-MethylanilineC₇H₉NLacks one methyl group; commonly used in dye production and pharmaceuticals.
4-MethylanilineC₇H₉NIsomeric form; also utilized in dye manufacturing but exhibits different reactivity patterns.

Uniqueness of 3,4-Dimethylaniline

What distinguishes 3,4-dimethylaniline from these similar compounds is its specific arrangement of methyl groups at the 3 and 4 positions on the benzene ring. This unique substitution pattern affects its physical properties, reactivity toward electrophiles, and biological activity compared to its isomers .

The synthesis of 3,4-dimethylaniline has evolved significantly over decades of research, with several distinct pathways established. Each method offers unique advantages in terms of yield, purity, scalability, and economic feasibility.

Palladium-Catalyzed Hydrogenation Reduction Pathways

Palladium-catalyzed hydrogenation represents one of the most efficient and widely utilized approaches for synthesizing 3,4-dimethylaniline, particularly from nitro-containing precursors.

Water-Soluble Palladium Complexes

A significant advancement in this field involves the use of water-soluble palladium complex catalysts for the reduction of 3-chloromethyl-4-methylnitrobenzene. This innovative approach employs a water-soluble ethylenediamine salicylaldehyde Schiff base palladium complex catalyst under alkaline conditions.

The process follows these key steps:

  • Synthesis of a 4-sulfonic group sal-en Schiff base palladium complex catalyst
  • Hydrogenation reaction at 60-100°C under alkaline conditions (pH ~10)
  • Simultaneous dechlorination and nitro-reduction reactions
  • Simple phase separation to recover the catalyst

This method offers remarkable advantages, particularly in terms of catalyst recyclability. The catalyst remains in the aqueous phase after reaction and can be reused multiple times with consistent catalytic activity. After several cycles, desalination can be performed without significant catalyst loss.

The yield and purity of 3,4-dimethylaniline produced through this method typically exceed 95%, making it highly attractive for industrial applications. A typical reaction condition employs hydrogen at normal pressure or low pressure, reducing hazards associated with high-pressure operations.

3-chloromethyl-4-methylnitrobenzene + 3H₂ → 3,4-dimethylaniline + H₂O + HCl

A representative example from patent literature describes the following procedure:

  • 200g of aqueous solution containing 1mmol palladium complex
  • pH adjusted to 10 with sodium hydroxide solution
  • Heating to 90°C with hydrogen flow (200ml/min)
  • Addition of 200g 3-chloromethyl-4-methylnitrobenzene
  • Dropwise addition of 40% sodium hydroxide to maintain alkaline conditions
  • Reaction completion within 8 hours
  • Product yield: 95% with 96% purity

Heterogeneous Palladium Catalysts

Heterogeneous palladium catalysts, particularly those supported on carbon materials, have demonstrated excellent efficiency in the hydrogenation of nitro compounds to anilines.

Research has compared different support materials:

  • Activated carbon (Pd/C)
  • Mixture of activated carbon and multi-walled carbon nanotubes (Pd/C/CNT)

Despite having comparable palladium crystallite sizes (4-5 nm), catalysts prepared on pure activated carbon (Pd/C) showed approximately 30% higher activity than those prepared on mixed supports (Pd/C/CNT). This difference is attributed to the higher specific surface area of Pd/C (692 m²/g) compared to Pd/C/CNT (531 m²/g).

Recent innovations include electrocatalytic hydrogenation using palladium membrane reactors (ePMRs), which combine palladium's catalytic properties with electrochemical methods. Palladium nanoparticles (Pd black) electrodeposited on membrane electrodes have shown a 40-fold increase in hydrogenation rates for certain substrates, with nearly 100% Faradaic efficiency.

Copper-Mediated High-Pressure Ammonolysis Techniques

The copper-mediated high-pressure ammonolysis approach represents a direct method for synthesizing 3,4-dimethylaniline from halogenated precursors.

Wisansky Process

In this landmark process developed by Walter A. Wisansky, 4-bromo-o-xylene undergoes ammonolysis at high pressure in the presence of copper catalysts:

4-bromo-o-xylene + NH₃ → 3,4-dimethylaniline + HBr

The typical procedure involves:

  • Mixing 4-bromo-o-xylene with copper wire and 28% ammonia containing cuprous chloride in a steel reaction vessel
  • Heating at 195°C under rocking motion for 14 hours
  • Pressure rising to 700-1000 lb (approximately 48-69 bar)
  • Post-reaction processing including steam distillation and acid-base extraction
  • Recrystallization from petroleum ether

This process typically yields 3,4-dimethylaniline at 79% yield, with the product boiling at 116-118°C under 22-25 mm pressure and melting at 47-49°C after recrystallization.

According to Wisansky's patent: "I have found that a high yield of 3,4-dimethyl-aniline is obtainable by high-pressure ammonolysis of 4-bromo-orthoxylene in the presence of a copper catalyst. By this process the 3,4-dimethyl-aniline is obtained as a substance free from isomers and without unduly long separation procedures."

The advantages of this approach include:

  • Direct synthesis from readily available 4-bromo-o-xylene
  • Production of isomerically pure 3,4-dimethylaniline
  • Simplified separation procedures compared to alternative routes
  • Good product purity after recrystallization

Table 1: Physical Properties of 3,4-Dimethylaniline

PropertyValueReference
CAS Number95-64-7
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol
Melting Point49-51°C
Boiling Point226°C
Density1.076 g/cm³
Water Solubility<1 g/L (24°C)
LogP1.8 at 25°C
pKa5.17 at 25°C
AppearanceLight beige to pink to brown crystalline solid

Chloromethylation-Nitration-Reduction Sequential Approaches

A multi-step sequential approach to 3,4-dimethylaniline synthesis involves combinations of chloromethylation, nitration, and reduction reactions.

Chloromethylation of Alkylbenzenes

The chloromethylation of alkylbenzenes, particularly xylenes, represents an important step in this synthetic pathway. This reaction involves the introduction of a chloromethyl group using formaldehyde and hydrogen chloride:

ArH + CH₂O + HCl → ArCH₂Cl + H₂O

The Blanc chloromethylation typically occurs under these conditions:

  • Lewis acid catalysts (such as zinc chloride)
  • Temperature range of 70-95°C
  • Atmospheric pressure
  • Aqueous HCl (10-100% based on alkylbenzene weight)

As described in patent literature: "Chloromethylation commonly is effected by the reaction of a hydrocarbon with hydrochloric acid and formaldehyde (or paraformaldehyde). From the standpoint of economics and process control, this reaction is carried out at elevated temperatures, usually between about 70°C and 95°C."

However, the process has drawbacks, including the potential formation of carcinogenic bis(chloromethyl) ether as a side product.

Nitration and Reduction Sequence

Another established pathway involves the nitration of ortho-xylene followed by reduction:

  • Nitration of o-xylene to form 1-nitro-3,4-dimethyl-benzene
  • Isolation of the nitro compound from reaction products
  • Reduction using various catalysts and hydrogen

The reduction step can employ several catalyst systems:

  • Platinum catalysts and hydrogen
  • Raney nickel
  • Molybdenum sulfide
  • Tungsten sulfide

According to historical methods: "3,4-dimethylaniline has been prepared by reduction of the corresponding nitro compound, either chemically or catalytically using platinum, Raney nickel, or molybdenum or tungsten sulfide catalysts."

This traditional approach has been described as "tedious" due to the complex separation procedures required to isolate the nitro intermediate.

Modern Variants and Optimizations

More recent innovations combine aspects of these approaches, such as the direct catalytic hydrogenation of nitro compounds. For example, a method for synthesizing N-(1-ethyl propyl)-3,4-dimethylaniline uses:

  • 3,4-dimethyl nitrobenzene as starting material
  • Platinum carbon catalyst (2-4% Pt content)
  • Phosphoric acid-sodium dihydrogen phosphate buffer (pH 2.5-3.5)
  • Reaction conditions: 40-55°C, hydrogen pressure 0.1-0.5 MPa
  • Reaction time: approximately 30 minutes
  • Yield: up to 99.8%

Comparative Analysis of Homogeneous vs Heterogeneous Catalytic Systems

The choice between homogeneous and heterogeneous catalytic systems significantly impacts the efficiency, selectivity, and practicality of 3,4-dimethylaniline synthesis.

Homogeneous Catalytic Systems

Homogeneous catalysts, such as the water-soluble palladium complexes described earlier, operate in the same phase as the reactants. The 4-sulfonic group sal-en Schiff base palladium complex catalyst exemplifies this approach.

Advantages:

  • High catalytic activity and selectivity
  • Mild reaction conditions (60-100°C, normal pressure)
  • Excellent yields (>95%) and product purity
  • Well-defined active sites
  • Phase separation recovery method (water-soluble catalyst)

Limitations:

  • Complex catalyst synthesis
  • Potential for metal contamination in the product
  • Limited thermal stability
  • May require specialized ligands or additives

Heterogeneous Catalytic Systems

Heterogeneous catalysts like Pd/C and supported copper catalysts exist in a different phase from the reactants, typically as solid materials in liquid or gaseous reaction media.

Advantages:

  • Simple catalyst separation by filtration
  • Higher thermal stability
  • Potential for continuous processing
  • Reusability without complex procedures
  • Reduced metal contamination in products

Limitations:

  • Mass transfer limitations
  • Less defined active sites
  • May require higher catalyst loadings
  • Catalyst deactivation through poisoning or sintering

Table 2: Comparison of Catalytic Systems for 3,4-Dimethylaniline Synthesis

ParameterHomogeneous Pd ComplexHeterogeneous Pd/CCu-Mediated Ammonolysis
Reaction Temperature60-100°C40-100°C~195°C
Pressure RequirementsNormal to low0.1-0.5 MPa48-69 bar
Reaction Time5-15 hours0.5-4 hours~14 hours
Catalyst RecoveryPhase separationFiltrationComplex separation
ReusabilityMultiple cycles with constant activityMultiple cycles with some activity lossLimited reuse
Product Yield>95%94-99%~79%
Product Purity>95%95-99%Requires recrystallization
Starting Materials3-chloromethyl-4-methylnitrobenzeneNitro compounds4-bromo-o-xylene
Sustainability FactorsWater as medium, recyclable catalystLow energy requirementsHigh energy input

Catalytic Performance Factors

Several factors influence catalytic performance in 3,4-dimethylaniline synthesis:

  • Support Surface Area: Higher surface area supports (e.g., activated carbon with 692 m²/g) provide better catalytic performance than lower surface area alternatives, despite similar catalyst particle sizes.

  • pH Conditions: Optimal pH ranges vary by catalyst and mechanism:

    • Alkaline conditions (pH ~10) for palladium complex catalysts in hydrogenation-dechlorination reactions
    • Mild acidity (pH 2.5-3.5) for certain platinum-catalyzed reductive amination processes
  • Metal Loading: Catalytic activity correlates with metal loading, but economic considerations favor optimized lower loadings:

    • 2-4% platinum content on carbon for hydrogenation catalysts
    • Sufficient copper wire and cuprous chloride for ammonolysis reactions
  • Reaction Temperature: Temperature requirements vary substantially:

    • Heterogeneous Pd catalysts: 40-100°C
    • Homogeneous Pd complexes: 60-100°C
    • Copper-mediated ammonolysis: ~195°C

The palladium metal plays a unique role in these reactions due to its strong affinity for hydrogen, combining both catalytic and hydrogen-absorbing properties. This dual functionality makes palladium particularly effective for hydrogenation reactions in 3,4-dimethylaniline synthesis.

Role in Riboflavin Biosynthetic Pathways

The biosynthesis of riboflavin, commonly known as vitamin B2, represents one of the most sophisticated biochemical pathways in which aromatic amine derivatives play crucial structural roles [5] [6]. The riboflavin biosynthetic pathway demonstrates remarkable complexity, requiring one molecule of guanosine triphosphate and two molecules of ribulose 5-phosphate as initial substrates [5] [7].

The pathway initiates with the enzymatic conversion of guanosine triphosphate through a sequence involving deamination, side chain reduction, and dephosphorylation to produce 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione [5] [7]. Simultaneously, ribulose 5-phosphate undergoes transformation via 3,4-dihydroxy-2-butanone 4-phosphate synthase to yield 3,4-dihydroxy-2-butanone 4-phosphate [8] [9].

The penultimate step involves lumazine synthase catalyzing the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine [8] [9] [10]. This reaction demonstrates remarkable efficiency and can proceed without enzymatic catalysis under physiological conditions, with reaction rates proportional to pH [10].

The final transformation involves riboflavin synthase catalyzing an unusual dismutation reaction of two 6,7-dimethyl-8-ribityllumazine molecules [5] [7] [11]. This mechanistically complex reaction proceeds through a pentacyclic adduct intermediate and results in the formation of one riboflavin molecule and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is subsequently recycled in the biosynthetic pathway [7] [11].

Table 1: Riboflavin Biosynthetic Pathway Key Components
Pathway StepKey CompoundsEnzyme Involved
Initial SubstratesGuanosine triphosphate + 2 Ribulose 5-phosphateGuanosine triphosphate cyclohydrolase II
Intermediate Formation5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione + 3,4-dihydroxy-2-butanone 4-phosphateLumazine synthase
Penultimate Step6,7-dimethyl-8-ribityllumazineLumazine synthase
Final DismutationRiboflavin + 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedioneRiboflavin synthase

Electron Donor-Acceptor Complex Formation Mechanisms

3,4-Dimethylaniline exhibits exceptional capability as an electron donor in the formation of electron donor-acceptor complexes, particularly with electron-deficient aromatic systems [4] [3]. The electron donor-acceptor interaction between 3,4-dimethylaniline and 2,3-dicyano-1,4-naphthoquinone has been extensively studied across multiple solvent systems including chloroform, dichloromethane, and their equimolar mixtures [3].

The formation of electron donor-acceptor complexes follows a sophisticated mechanism involving initial complex formation followed by transformation into stable products [3]. The kinetic analysis reveals that formation constants and molar extinction coefficients vary systematically with temperature in the range of 20-35°C [3]. Pseudo-first-order rate constants for electron donor-acceptor complex disappearance and second-order rate constants for product formation have been determined through temperature-dependent studies [3].

The activation parameters including enthalpy of activation, entropy of activation, and Gibbs free energy of activation have been calculated using Arrhenius plots [3]. These thermodynamic parameters provide crucial insights into the mechanistic pathways governing electron donor-acceptor complex formation and subsequent transformations [3].

The final product of the electron donor-acceptor interaction has been identified as 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone through comprehensive analytical techniques including elemental analysis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy [3]. The relative permittivity of the reaction medium significantly influences the reaction kinetics and equilibrium positions [3].

Table 2: Electron Donor-Acceptor Complex Formation Data
Solvent SystemTemperature Range (°C)Product Formed
Chloroform20-353-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone
Dichloromethane20-353-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone
Chloroform:Dichloromethane (1:1 v/v)20-353-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone

Precursor Functionality in Azo Dye Architectures

Aromatic amines, including 3,4-dimethylaniline, serve as essential precursors in the synthesis of azo dye architectures through sophisticated coupling reactions [12] [13] [14]. Azo dyes represent the largest production volume in contemporary dye chemistry and are characterized by the presence of azo functional groups connecting aromatic ring systems [13] [15].

The synthesis of azo dyes predominantly employs diazotization-coupling methodology, which involves the initial formation of diazonium salts from aromatic primary amines followed by electrophilic aromatic substitution with electron-rich coupling partners [13] [16] [14]. The diazotization process requires careful temperature control, typically maintained at 0-5°C, to prevent decomposition of the highly unstable diazonium intermediates [16] [17].

The mechanism of azo coupling proceeds through electrophilic substitution where the diazonium cation acts as a weak electrophile that reacts with activated aromatic compounds such as phenols or arylamines [14]. The coupling reaction generally occurs at the para position relative to electron-donating substituents, but shifts to the ortho position when the para position is occupied [14].

Alternative synthetic approaches include direct oxidation methods employing gold nanoparticles supported on titanium dioxide as catalysts [18]. This methodology achieves yields exceeding 98% under oxygen pressure conditions and eliminates the need for environmentally problematic reagents typically required in conventional azo dye synthesis [18]. The catalytic process demonstrates efficiency for both symmetric and asymmetric aromatic azo compound synthesis from mixtures of substituted anilines [18].

Additional synthetic routes involve condensation of nitroaromatic compounds with anilines followed by reduction of azoxy intermediates [12] [15]. This methodology provides access to diverse azo dye structures through careful selection of starting materials and reaction conditions [15].

Table 3: Azo Dye Formation Methods
MethodStarting MaterialsConditionsYieldProduct Type
Diazotization-CouplingAromatic amine + Sodium nitrite + Hydrochloric acid0-5°C, acidic then alkalineVariableAsymmetric azo dyes
Direct OxidationAromatic amines + Oxygen with Gold/Titanium dioxide catalystOxygen pressure, 22 hours>98%Symmetric azo compounds
Condensation-ReductionNitroaromatic compounds + AnilinesReduction with glucoseVariableAzo dyes via azoxy intermediate

Molecular Building Block for Heterocyclic Compound Design

3,4-Dimethylaniline and related aromatic amines function as versatile molecular building blocks for the construction of complex heterocyclic architectures [19] [20] [21]. The synthesis of nitrogen-containing heterocycles represents a fundamental challenge in organic chemistry due to the prevalence of these structures in pharmaceutically active compounds and natural products [19] [20].

Contemporary methodologies for heterocyclic synthesis employ aromatic amines in sophisticated cyclization reactions that generate diverse ring systems including indoles, quinolines, indolines, oxindoles, and various polycyclic compounds [19] [22]. The reactivity patterns of 2-alkynylanilines demonstrate exceptional versatility, enabling cyclization into five-membered, six-membered, seven-membered, and even eight-membered heterocyclic systems depending on reaction conditions and catalytic systems [19].

The Skraup synthesis represents a classical methodology for quinoline construction from aniline derivatives using glycerol and sulfuric acid in the presence of mild oxidizing agents [22]. The mechanism involves initial dehydration of glycerol to acrolein, followed by Michael addition of the aniline to form an intermediate that subsequently cyclizes and undergoes oxidation to yield the quinoline product [22].

Friedlander synthesis provides an alternative route to quinoline derivatives through condensation of ortho-aminobenzaldehyde or ortho-aminoacetophenone with carbonyl compounds containing active methylene groups [22]. This methodology demonstrates particular utility for the preparation of 2-substituted quinoline derivatives [22].

Recent advances include catalyst-free electrophilic amination protocols that enable direct synthesis of aromatic and heterocyclic amines from organozinc compounds and readily accessible hydroxylamine derivatives [23]. These methodologies offer streamlined synthetic routes to pharmaceutical intermediates and demonstrate broad functional group tolerance [23].

The hydrogenation of dicarboxylic acid derivatives in the presence of anilines represents an innovative approach to nitrogen heterocycle synthesis [21]. This methodology employs ruthenium catalysts to achieve cyclization through a sequence involving ester reduction, amine condensation, and intramolecular cyclization [21].

Aza-alkylation reactions at indole carbon-3 positions demonstrate the utility of aromatic amines in complex heterocyclic modifications [24]. These transformations proceed through iminium intermediate formation and enable the introduction of diversely substituted aminomethyl groups with excellent stereochemical control [24].

The versatility of aromatic amines as heterocyclic building blocks extends to the synthesis of azaphosphinines, which are phosphorus-nitrogen heterocycles containing chiral centers on phosphorus atoms [25]. These compounds demonstrate unique photophysical and supramolecular properties that are valuable for sensing applications [25].

Physical Description

3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992)
Dry Powder
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Plates of prisms from petroleum ether
Crystalline solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.089149355 g/mol

Monoisotopic Mass

121.089149355 g/mol

Boiling Point

442 °F at 760 mmHg (NTP, 1992)
228 °C @ 760 MM HG
228 °C

Flash Point

209 °F (NTP, 1992)
98 °C

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.19

Density

1.076 at 64 °F (NTP, 1992) - Denser than water; will sink
1.076 @ 18 °C
Relative density (water = 1): 1.07

LogP

1.84 (LogP)
log Kow= 1.84
1.84

Odor Threshold

Odor threshold in air= 1.00X10+12 molecules/cc /Xylidines/
Threshold for xylidine is 0.0240 mg/cu m. /Xylidine/

Decomposition

WHEN HEATED TO DECOMP, XYLIDINES EMIT HIGHLY TOXIC FUMES. /XYLIDINES/

Melting Point

124 °F (NTP, 1992)
51 °C

UNII

R27I33AIDT

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.15%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (98.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 4

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

95-64-7

Metabolism Metabolites

YIELDS 2-AMINO-4,5-DIMETHYLPHENOL, 3,4-DIMETHYLACETANILIDE AND 3,4-DIMETHYLPHENYLSULFAMATE IN RAT. /FROM TABLE/

Wikipedia

3,4-Xylidine

Biological Half Life

0.10 Days

Methods of Manufacturing

NITRATION OF O-XYLENE FOLLOWED BY REDUCTION; BROMINATION OF O-XYLENE FOLLOWED BY REACTION WITH AMMONIA
o-Xylene (nitration/nitro reduction)
Soboley and Berezooskii patented the production of 3,4-xylidine by the hydrogenation of 2-chloromethyl-4-nitrotoluene.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzenamine, 3,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GAS CHROMATOGRAPHY ANALYSIS. /AROMATIC AMINES/
ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY. /XYLIDINE/
GAS CHROMATOGRAPHIC METHOD FOR ANALYSIS & SEPARATION OF ISOMERS WAS ACHIEVED FOR XYLIDINES. /XYLIDINE/

Dates

Modify: 2023-08-15

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